c-Met Kinase Inhibitory Potency of 2034402-94-1 vs. Structurally Related Analogs in Enzymatic Assays
In biochemical c-Met enzymatic assays, (5-cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (2034402-94-1) exhibits an IC50 value lower than 5 µM, identifying it as a candidate for further development among structurally related isoxazole–pyridazine ethers disclosed in the same patent series . By comparison, the 6-methoxypyridazin-3-yl analog (CAS 2034445-60-6) and the 6-methylpyridazin-3-yl analog (CAS not available via trusted sources) show reduced c-Met inhibitory activity, with IC50 values shifting above 5 µM in the same assay platform . The cyclopropyl substituent on the isoxazole ring in 2034402-94-1 is believed to confer a steric and electronic fit advantage within the ATP-binding pocket relative to methyl- or hydrogen-substituted isoxazole congeners.
| Evidence Dimension | c-Met kinase enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 5 µM (exact value not publicly disclosed in accessible sources) |
| Comparator Or Baseline | 6-Methoxypyridazin-3-yl analog (CAS 2034445-60-6): IC50 > 5 µM; 6-Methylpyridazin-3-yl analog: IC50 > 5 µM |
| Quantified Difference | IC50 threshold separation: target compound qualifies as active (<5 µM) while comparators exceed the 5 µM cutoff |
| Conditions | Biochemical c-Met kinase enzymatic assay (ATP-competitive format); details of ATP concentration and enzyme construct not publicly available in accessible primary references |
Why This Matters
This quantitative threshold-based differentiation (sub-5 µM vs. supra-5 µM) directly informs procurement decisions for oncology research programs requiring confirmed c-Met inhibitory activity, as compounds crossing the 5 µM threshold are excluded from further development in the originating patent.
